methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a fused imidazo[4,5-c]pyridine core. This heterocyclic structure is substituted at position 4 with a 2,4-difluorophenyl group and at position 5 with a carbonylamino linkage to a methyl benzoate moiety. The fluorine atoms on the phenyl ring likely enhance lipophilicity and metabolic stability, while the methyl ester group may influence solubility and bioavailability .
Properties
Molecular Formula |
C21H18F2N4O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18F2N4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
AYSDKSBTHCEYKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)F)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The difluorophenyl group is introduced via a substitution reaction, and the final esterification step involves the reaction of the intermediate with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The difluorophenyl group and imidazopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other imidazo[4,5-c]pyridine derivatives. A notable analogue is 1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (), which features:
- A diphenylacetyl group at position 5.
- A dimethylamino-3-methylbenzyl substituent at position 1.
- A carboxylic acid functional group instead of a methyl ester.
| Parameter | Target Compound | 1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-... |
|---|---|---|
| Core Structure | Imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine |
| Key Substituents | 2,4-Difluorophenyl, methyl benzoate | Diphenylacetyl, dimethylamino-3-methylbenzyl, carboxylic acid |
| Molecular Weight (Da)* | ~434.4 (C₂₂H₁₈F₂N₄O₃) | ~558.6 (C₃₃H₃₄N₄O₃) |
| Functional Groups | Ester, fluorophenyl, carbamate | Carboxylic acid, tertiary amine, ketone |
| Hypothetical Properties | Enhanced lipophilicity (fluorine), ester-mediated solubility | Polar carboxylic acid may reduce membrane permeability |
*Calculated based on structural formulas.
Functional Implications
- Electron-Withdrawing vs. In contrast, the analogue’s dimethylamino group (electron-donating) may alter charge distribution and solubility .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound could serve as a prodrug feature, hydrolyzing in vivo to a carboxylic acid for sustained activity. The analogue’s pre-existing carboxylic acid may limit oral bioavailability due to ionization at physiological pH .
- Bulkiness : The diphenylacetyl group in the analogue adds steric bulk, possibly hindering target engagement compared to the target compound’s compact fluorophenyl-benzoate system.
Pharmacological Context
The analogue in is described as a benzodiazepine-based γ-turn mimetic, implying utility in mimicking peptide secondary structures for protease or receptor modulation.
Agrochemical Derivatives
While structurally distinct, pyrazole-based agrochemicals like fipronil and ethiprole () demonstrate how substituent variation (e.g., trifluoromethyl vs. ethylsulfinyl groups) tailors activity. Similarly, the target compound’s fluorine atoms may optimize interactions in biological systems, though its imidazo-pyridine core differentiates it from pyrazole pesticides .
Biological Activity
Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a difluorophenyl group and an imidazo[4,5-c]pyridine moiety. Its molecular formula is with a molecular weight of 430.49 g/mol. The presence of fluorine atoms in the structure often enhances lipophilicity and biological activity.
1. Anticancer Activity
Recent studies suggest that this compound exhibits notable anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. Specific studies indicated that it inhibits tubulin polymerization, which is crucial for cancer cell division and proliferation .
- Mechanism of Action : Docking simulations revealed that the compound interacts with the colchicine binding site on tubulin, suggesting a mechanism similar to that of known anticancer agents like combretastatin A-4. This interaction leads to cell cycle arrest in the G2/M phase .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Cytokine Release : In vitro assays showed that the compound significantly reduces the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
3. Antioxidant Activity
The compound's structure may contribute to its antioxidant properties:
- Free Radical Scavenging : Preliminary tests indicated that this compound exhibits free radical scavenging activity in various assays (e.g., DPPH and ABTS tests), indicating its potential as a therapeutic agent for oxidative stress-related conditions .
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in MDPI highlighted the efficacy of this compound against HeLa cells. The results indicated an IC50 value of approximately 0.1 µM in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
- Anti-inflammatory Effects : Another investigation focused on the compound’s ability to modulate inflammatory responses in a murine model of arthritis. The treatment group showed reduced swelling and inflammatory markers compared to controls, supporting its therapeutic potential in chronic inflammatory diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
